molecular formula C10H10N2O5 B2819974 Ethyl (2-nitroanilino)(oxo)acetate CAS No. 17293-40-2

Ethyl (2-nitroanilino)(oxo)acetate

Cat. No.: B2819974
CAS No.: 17293-40-2
M. Wt: 238.199
InChI Key: MNCRNVWKPACLHP-UHFFFAOYSA-N
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Description

Ethyl (2-nitroanilino)(oxo)acetate is an organic compound with the molecular formula C10H10N2O5 and a molecular weight of 238.202 g/mol . This compound is known for its unique structure, which includes a nitro group, an anilino group, and an oxoacetate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl (2-nitroanilino)(oxo)acetate typically involves the reaction of 2-nitroaniline with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (2-nitroanilino)(oxo)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2-nitroanilino)(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-nitroanilino)(oxo)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (2-nitroanilino)(oxo)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(2-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-5-3-4-6-8(7)12(15)16/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCRNVWKPACLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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